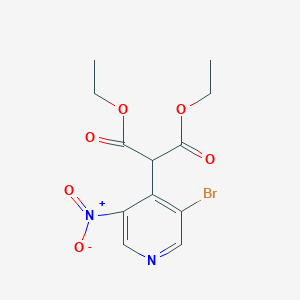

Diethyl (3-bromo-5-nitropyridin-4-yl)malonate

概要

説明

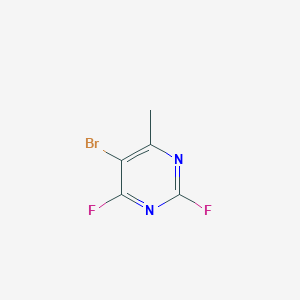

Diethyl (3-bromo-5-nitropyridin-4-yl)malonate is a chemical compound with the molecular formula C12H13BrN2O6 . It is also known as Propanedioic acid, 2-(3-bromo-5-nitro-4-pyridinyl)-, 1,3-diethyl ester .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrN2O6/c1-3-20-11(16)10(12(17)21-4-2)9-7(13)5-14-6-8(9)15(18)19/h5-6,10H,3-4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 361.15 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .科学的研究の応用

Chemical Synthesis

“Diethyl (3-bromo-5-nitropyridin-4-yl)malonate” is used as a raw material and intermediate in chemical synthesis . Its active methylene group makes it useful in the synthesis of carboxylic acids and their derivatives .

Preparation of Polyester

This compound and its derivatives have been widely used in the preparation of polyester . Polyester is a category of polymers that contain the ester functional group in their main chain.

Coating Industry

In the coating industry, “this compound” is used as an additive . It can enhance the properties of coatings, such as durability and resistance to environmental conditions.

Pharmaceutical Applications

“this compound” is used in the pharmaceutical industry . It can be used to synthesize various pharmaceutical compounds.

Cosmetics Industry

This compound is also used as an additive in cosmetics . It can enhance the properties of cosmetic products, such as stability and texture.

Catalysis

“this compound” has been studied for its catalytic activity . For example, in the synthesis of diethyl malonate with ethanol and malonic acid as reactants, the catalytic activity of expandable graphite (EG) was investigated .

Reaction with β-Nitrostyrene

The processes occurring between β-nitrostyrene and “this compound” have been studied . This research can contribute to the understanding of the reaction mechanisms of these compounds.

Environmental Research

The eco-friendly and easily recycled catalysts had been reported in the synthesis of diethyl malonate . This research can contribute to the development of sustainable and environmentally friendly chemical processes.

作用機序

Result of Action

Without knowledge of the compound’s specific targets and mode of action, it’s challenging to predict the molecular and cellular effects of Diethyl (3-bromo-5-nitropyridin-4-yl)malonate . .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the pH of the surrounding environment could affect the compound’s ionization state, which in turn could influence its absorption and distribution within the body . Additionally, factors such as temperature and the presence of other chemicals could potentially affect the compound’s stability and efficacy .

Safety and Hazards

Safety information for Diethyl (3-bromo-5-nitropyridin-4-yl)malonate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

将来の方向性

特性

IUPAC Name |

diethyl 2-(3-bromo-5-nitropyridin-4-yl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O6/c1-3-20-11(16)10(12(17)21-4-2)9-7(13)5-14-6-8(9)15(18)19/h5-6,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWVBTQJHJCLNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=NC=C1[N+](=O)[O-])Br)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3279718.png)

![3-[3-(Dimethylamino)propylamino]propanamide](/img/structure/B3279735.png)